molecular formula C10H12O B1581939 2'-Methylpropiophenone CAS No. 2040-14-4

2'-Methylpropiophenone

Cat. No.: B1581939
CAS No.: 2040-14-4
M. Wt: 148.2 g/mol
InChI Key: VQHKICGSBBPFFJ-UHFFFAOYSA-N
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Description

2’-Methylpropiophenone is an organic aromatic ketone characterized by a propiophenone structure with a methyl substituent at the para position. It is a fundamental precursor in organic synthesis, particularly for the synthesis of complex molecules due to its reactive ketone group .

Biochemical Analysis

Biochemical Properties

2’-Methylpropiophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between 2’-Methylpropiophenone and cytochrome P450 enzymes involves the oxidation of the compound, leading to the formation of metabolites. These interactions are essential for understanding the metabolic pathways and potential effects of 2’-Methylpropiophenone in biological systems .

Cellular Effects

2’-Methylpropiophenone has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific enzymes and receptors. For instance, it can alter the expression of genes involved in cellular metabolism and stress responses. The compound’s impact on cell signaling pathways can lead to changes in cellular functions, such as proliferation, differentiation, and apoptosis. Additionally, 2’-Methylpropiophenone has been shown to affect cellular metabolism by influencing the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of 2’-Methylpropiophenone involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to either inhibition or activation of their activity. For example, 2’-Methylpropiophenone can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s effects on cellular functions and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Methylpropiophenone can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that 2’-Methylpropiophenone can have sustained effects on cellular functions, including alterations in gene expression and enzyme activity. These temporal effects are important for designing experiments and interpreting results in biochemical research .

Dosage Effects in Animal Models

The effects of 2’-Methylpropiophenone vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects on cellular functions and overall health. At higher doses, 2’-Methylpropiophenone can exhibit toxic effects, including liver and kidney damage, due to its interaction with metabolic enzymes. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular functions and metabolic pathways. Understanding these dosage effects is essential for assessing the safety and potential therapeutic applications of 2’-Methylpropiophenone .

Metabolic Pathways

2’-Methylpropiophenone is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 2’-Methylpropiophenone, leading to the formation of metabolites that can be further processed by phase II metabolic reactions. The compound’s metabolism can affect the levels of metabolites and influence metabolic flux in cells. Additionally, 2’-Methylpropiophenone can interact with cofactors such as NADPH, which are essential for the enzymatic reactions involved in its metabolism .

Transport and Distribution

The transport and distribution of 2’-Methylpropiophenone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, 2’-Methylpropiophenone can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can influence its overall effects on cellular functions and metabolic pathways .

Subcellular Localization

2’-Methylpropiophenone exhibits specific subcellular localization, which can affect its activity and function. The compound can be localized to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Targeting signals and post-translational modifications can direct 2’-Methylpropiophenone to specific organelles, where it can interact with enzymes and other biomolecules. Understanding the subcellular localization of 2’-Methylpropiophenone is crucial for elucidating its molecular mechanisms and effects on cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2’-Methylpropiophenone can be synthesized through various methods. One common method involves the oxidation of 1-(4-methylphenyl)-1-propanol using oxidants such as potassium permanganate or chromium trioxide . Another method involves the synthesis from sodium p-toluenesulfinate .

Industrial Production Methods

Industrial production of 2’-Methylpropiophenone often involves large-scale synthesis using batch reactors. The synthesis typically includes the bromination of 4’-methylpropiophenone with bromine, followed by further reactions to yield the desired compound .

Comparison with Similar Compounds

2’-Methylpropiophenone can be compared with other similar compounds such as:

The uniqueness of 2’-Methylpropiophenone lies in its specific applications as a photoinitiator and its role in the synthesis of complex organic molecules.

Properties

IUPAC Name

1-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-3-10(11)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHKICGSBBPFFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90295185
Record name 2'-Methylpropiophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2040-14-4
Record name Isobutyrophenone
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2'-Methylpropiophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Methylpropiophenone
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Synthesis routes and methods

Procedure details

To an oven dried 100 ml 3 neck flask equipped with septa, thermo probe and stirred bar was stirring a solution of o-tolunitrile (1 ml, 8.5 mmol) in 40 ml dry THF at 0° C. To this cold, well stirred solution was added a solution of ethylmagnesium bromide (17 ml, 17 mmol) in THF via syringe while keeping the temperature below 5° C. Removed ice bath and allowed the yellow solution to stir at ambient temperature for 24 h. The reaction was cooled to 0° C. and quenched with a solution of saturated NH4Cl (50 ml), extracted with 2× EtOAc and washed with H2O, brine, drying (MgSO4), filtration and removal of solvent in vacuo to give a crude oil. This material was chromatographed (Silica gel, 3% EtOAc/Hexane) to affort the title product.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2'-methylpropiophenone?

A1: this compound has the molecular formula C10H12O and a molecular weight of 148.20 g/mol.

Q2: Are there different methods to synthesize 4-chloro-2-methylpropiophenone?

A: Yes, research indicates that 4-chloro-2-methylpropiophenone can be synthesized using various starting materials like m-chloro-toluene, N-m-tolyl-acetamide, m-tolylamine, and 4-chloro-2-methyl-benzonitrile. The choice of the optimal route depends on factors like reaction conditions, yield, and feasibility for commercial-scale production. []

Q3: Can you provide details about the photochemical preparation of silver nanoparticles supported on zeolite crystals using 2-hydroxy-2-methylpropiophenone?

A: This method involves introducing silver cations into faujasite zeolite nanocrystals via ion exchange. The zeolite, along with 2-hydroxy-2-methylpropiophenone as a photoactive reducing agent, is then exposed to UV irradiation from a Xe-Hg lamp. This process facilitates the reduction of silver cations, leading to the formation of silver nanoparticles (Ag-NPs) stabilized within the zeolite structure. []

Q4: What are the spectroscopic characteristics of 2-hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone?

A: 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone, also known as Irgacure 2959, exhibits a maximum absorption peak at 286 nm with a molar extinction coefficient (ε) of 23200 M-1cm-1. This information is relevant to its use as a photoinitiator in UV-curable systems. []

Q5: How is 2-hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone used in polyurethane sponge modification for oil/water separation?

A: 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone acts as a photoinitiator in the thiol-ene click reaction employed to modify polyurethane sponges. This process involves UV-induced polymerization on the sponge surface, creating a hydrophobic/oleophilic surface ideal for selective oil absorption from oil/water mixtures. []

Q6: What role does 2-hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone play in the creation of semipermeable nanoreactors from block copolymer vesicles?

A: This compound can be incorporated into the membranes of polymersomes, regardless of their chemical composition, through UV irradiation. This modification increases the permeability of the polymersome membrane to small organic molecules, enabling the exchange of substances between the inside and outside of the vesicle, a crucial factor for nanoreactor applications. []

Q7: Can you describe the use of 2-hydroxy-2-methylpropiophenone in the fabrication of polyethylene glycol (PEG) hydrogel and polydimethylsiloxane (PDMS) microstructures?

A: 2-Hydroxy-2-methylpropiophenone serves as a photoinitiator in the UV curing process used to fabricate PEG hydrogel microstructures. It facilitates the rapid polymerization of polyethylene glycol diacrylate upon exposure to UV light, enabling the creation of micropatterned structures on glass chips. These PEG structures can then act as molds for fabricating micropatterned PDMS replicas. []

Q8: How does the choice of photoinitiator impact the properties of fully bio-based polymers derived from acrylated epoxidized soybean oil?

A: Research shows that using ethylphenyl (2,4,6-trimethylbenzoyl) phosphinate as a photoinitiator instead of 2-hydroxy-2-methylpropiophenone in thiol-ene reactions with acrylated epoxidized soybean oil and hexathiolated squalene results in polymers with superior storage modulus and thermal characteristics due to a higher yield of insoluble fractions. []

Q9: What is the effect of 3',4'-dihydroxy-2-methylpropiophenone (U-0521) on the extraneuronal O-methylating system during ischemia in the perfused rat heart?

A: Research shows that ischemia negatively affects the extraneuronal O-methylating system. 3',4'-Dihydroxy-2-methylpropiophenone (U-0521), a catechol-O-methyltransferase (COMT) inhibitor, when administered during ischemia, leads to decreased accumulation and 3-O-methylation of isoproterenol (a catecholamine used as a model substrate) in the heart. This suggests that ischemia suppresses the extraneuronal uptake, COMT activity, and diffusional flux, potentially leading to elevated local catecholamine levels in conditions like myocardial infarction. []

Q10: Can 2-hydroxyestradiol and U-0521 inhibit tyrosine hydroxylase?

A: Yes, both 2-hydroxyestradiol (a catechol estrogen) and U-0521 (a synthetic catechol) can inhibit tyrosine hydroxylase, the enzyme responsible for catalyzing the rate-limiting step in catecholamine synthesis. Studies show that 2-hydroxyestradiol exhibits potency similar to endogenous catecholamines in inhibiting tyrosine hydroxylase. In contrast, U-0521 demonstrates even greater potency in inhibiting the enzyme compared to natural catechols, suggesting its potential as a tyrosine hydroxylase inhibitor in addition to its known role as a COMT inhibitor. []

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